Cas no 687567-39-1 (methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-ylsulfanyl}butanoate)

methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-ylsulfanyl}butanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-ylsulfanyl}butanoate
- methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate
- SR-01000907032
- F0579-0782
- AKOS024585181
- SR-01000907032-1
- 687567-39-1
- methyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate
- methyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate
- Butanoic acid, 2-[[3-(4-bromophenyl)-3,4,6,7-tetrahydro-4-oxothieno[3,2-d]pyrimidin-2-yl]thio]-, methyl ester
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- Inchi: 1S/C17H17BrN2O3S2/c1-3-13(16(22)23-2)25-17-19-12-8-9-24-14(12)15(21)20(17)11-6-4-10(18)5-7-11/h4-7,13H,3,8-9H2,1-2H3
- InChI Key: VAHBUGFKRYBKNO-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C(SC1N(C2=CC=C(Br)C=C2)C(=O)C2SCCC=2N=1)CC
Computed Properties
- Exact Mass: 439.98640g/mol
- Monoisotopic Mass: 439.98640g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 615
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 110Ų
Experimental Properties
- Density: 1.59±0.1 g/cm3(Predicted)
- Boiling Point: 551.7±60.0 °C(Predicted)
- pka: -1.70±0.20(Predicted)
methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-ylsulfanyl}butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0579-0782-20μmol |
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate |
687567-39-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0579-0782-5mg |
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate |
687567-39-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0579-0782-1mg |
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate |
687567-39-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0579-0782-20mg |
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate |
687567-39-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0579-0782-30mg |
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate |
687567-39-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0579-0782-50mg |
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate |
687567-39-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0579-0782-75mg |
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate |
687567-39-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0579-0782-100mg |
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate |
687567-39-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0579-0782-10μmol |
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate |
687567-39-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0579-0782-40mg |
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate |
687567-39-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-ylsulfanyl}butanoate Related Literature
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Additional information on methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-ylsulfanyl}butanoate
Comprehensive Overview of Methyl 2-{3-(4-Bromophenyl)-4-Oxo-3H,4H,6H,7H-Thieno[3,2-d]Pyrimidin-2-Ylsulfanyl}Butanoate (CAS No. 687567-39-1)
Methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}butanoate (CAS No. 687567-39-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the thienopyrimidine family, a class of heterocyclic compounds known for their diverse biological activities. The presence of a 4-bromophenyl group and a sulfanyl butanoate moiety enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for thienopyrimidine derivatives has surged, driven by their role in drug discovery and material science. Researchers are particularly interested in compounds like methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}butanoate due to their potential as kinase inhibitors, which are critical in targeting cancer and inflammatory diseases. The bromophenyl group further contributes to its utility in cross-coupling reactions, a hot topic in modern organic synthesis.
The compound's CAS No. 687567-39-1 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Its molecular structure, featuring a thieno[3,2-d]pyrimidine core, aligns with current trends in fragment-based drug design (FBDD), a strategy gaining traction in the pharmaceutical industry. This approach leverages small molecular fragments to build potent inhibitors, and methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}butanoate serves as an excellent candidate for such applications.
From a synthetic perspective, the compound's sulfanyl butanoate side chain offers versatility in further functionalization. This characteristic is highly valued in medicinal chemistry, where modular synthesis is key to optimizing drug candidates. Additionally, the 4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as enzymes and receptors. This similarity has sparked interest in its potential as a nucleic acid mimic, a trending area in biotechnology.
Environmental and sustainability concerns have also influenced research around CAS No. 687567-39-1. Green chemistry initiatives emphasize the need for eco-friendly synthetic routes, and this compound's reactivity profile supports catalytic methods that minimize waste. Its bromophenyl group, for instance, can participate in palladium-catalyzed reactions, which are pivotal in sustainable synthesis. Such attributes make it a subject of interest in journals focusing on green organic chemistry.
In summary, methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}butanoate (CAS No. 687567-39-1) represents a multifaceted compound with broad applications in drug development, material science, and sustainable chemistry. Its structural complexity and functional groups align with contemporary research priorities, ensuring its continued relevance in scientific advancements.
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